REACTION_CXSMILES
|
[C:1]([C:5]1[O:6][C:7]([CH3:14])=[C:8]([CH2:10][C:11](O)=[O:12])[N:9]=1)([CH3:4])([CH3:3])[CH3:2]>C1COCC1>[C:1]([C:5]1[O:6][C:7]([CH3:14])=[C:8]([CH2:10][CH2:11][OH:12])[N:9]=1)([CH3:4])([CH3:3])[CH3:2]
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Name
|
|
Quantity
|
69.8 mmol
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)C=1OC(=C(N1)CC(=O)O)C
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Name
|
BH3,THF
|
Quantity
|
174.5 mL
|
Type
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reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
DISSOLUTION
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Details
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was dissolved in 460 ml of abs
|
Type
|
WAIT
|
Details
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The reaction mixture was then kept over night at ambient temperature
|
Type
|
CUSTOM
|
Details
|
Careful quenching with ice, twofold extraction with AcOEt
|
Type
|
WASH
|
Details
|
washing with water
|
Type
|
DRY_WITH_MATERIAL
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Details
|
drying over sodium sulfate, and evaporation of the solvents
|
Type
|
WAIT
|
Details
|
left a crude product which
|
Type
|
TEMPERATURE
|
Details
|
was refluxed for 60 Min
|
Type
|
CUSTOM
|
Details
|
Removing of the solvent and flash chromatography (SiO2, AcOEt)
|
Name
|
|
Type
|
|
Smiles
|
C(C)(C)(C)C=1OC(=C(N1)CCO)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |